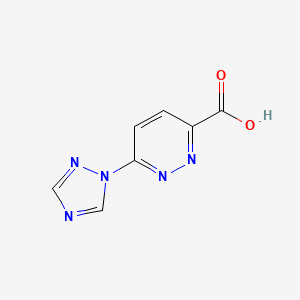

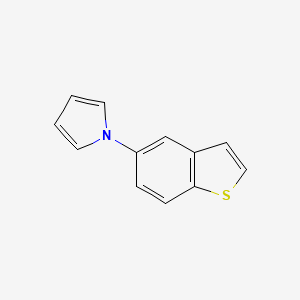

![molecular formula C7H5N3O3 B1400780 Ácido 4-hidroxi-7H-pirrolo[2,3-c]piridazina-6-carboxílico CAS No. 1269822-96-9](/img/structure/B1400780.png)

Ácido 4-hidroxi-7H-pirrolo[2,3-c]piridazina-6-carboxílico

Descripción general

Descripción

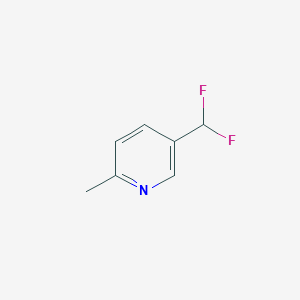

“4-hydroxy-7H-pyrrolo[2,3-c]pyridazine-6-carboxylic acid” is a chemical compound with the molecular formula C7H5N3O3 . It contains a total of 19 bonds, including 14 non-H bonds, 8 multiple bonds, 1 rotatable bond, 3 double bonds, and 5 aromatic bonds . The molecule also includes 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 carboxylic acid (aromatic), and 1 ketone (aromatic) .

Synthesis Analysis

The synthesis of pyridazine heterocycles, such as “4-hydroxy-7H-pyrrolo[2,3-c]pyridazine-6-carboxylic acid”, often starts from 1,3-diketones involving a Diaza–Wittig reaction as a key step . A convenient strategy has been elaborated to access versatile pyridazine derivatives allowing the variation of substituents at position 6 of the heterocyclic ring .Molecular Structure Analysis

The molecular structure of “4-hydroxy-7H-pyrrolo[2,3-c]pyridazine-6-carboxylic acid” is characterized by a pyridazine ring, which is a six-membered heterocycle containing two nitrogen atoms in adjacent positions . The molecule also contains a carboxylic acid group and a ketone group, both of which are aromatic .Chemical Reactions Analysis

The chemical properties of pyridazines, including “4-hydroxy-7H-pyrrolo[2,3-c]pyridazine-6-carboxylic acid”, involve both reactions of the diazine ring and reactions of various substituents attached to the ring . For example, pyridazines bearing an ester group were synthesized as a model to evaluate the methodology .Aplicaciones Científicas De Investigación

Medicina: Agentes Pro-Apoptóticos

Este compuesto ha sido identificado como un potencial inhibidor de la proteína Bcl-xL . Bcl-xL es una proteína que previene la apoptosis, que es la muerte celular programada necesaria para la eliminación de las células dañadas. Los inhibidores de Bcl-xL pueden inducir la apoptosis en las células cancerosas, lo que convierte a este compuesto en un candidato prometedor para el tratamiento del cáncer. También puede tener aplicaciones en el tratamiento de enfermedades autoinmunes y del sistema inmunitario al modular la supervivencia de las células inmunitarias .

Farmacología: Aplicaciones Antiinflamatorias

En farmacología, se ha descubierto que los derivados de este compuesto son potentes agentes antiinflamatorios. Por ejemplo, el derivado 4-amino se administró por vía oral y se encontró que era más eficaz que la aspirina . Esto sugiere que el ácido 4-hidroxi-7H-pirrolo[2,3-c]piridazina-6-carboxílico podría ser un andamio para desarrollar nuevos fármacos antiinflamatorios.

Agricultura: Actividad Antimicrobiana

Los derivados de piridazina, incluido el ácido 4-hidroxi-7H-pirrolo[2,3-c]piridazina-6-carboxílico, han mostrado una actividad antimicrobiana significativa . Esta propiedad se puede aprovechar para desarrollar nuevos productos químicos agrícolas que protejan los cultivos de las infecciones bacterianas y fúngicas, lo que podría reducir las pérdidas de cosechas y mejorar la seguridad alimentaria.

Ciencia de Materiales: Inhibidor Selectivo de JAK1

En la ciencia de materiales, un derivado de este compuesto ha sido identificado como un inhibidor selectivo de JAK1 . JAK1 es una enzima involucrada en la vía de señalización de varias citocinas. La inhibición de JAK1 puede tener implicaciones en el desarrollo de materiales que interactúan con sistemas biológicos, como recubrimientos biocompatibles para implantes que modulan las respuestas inmunitarias.

Ciencia Ambiental: Agentes Pro-Apoptóticos para Ecotoxicología

Las aplicaciones ambientales de este compuesto están relacionadas con su papel como agente pro-apoptótico. Al inducir la apoptosis en células específicas, podría utilizarse para estudiar los efectos de las toxinas ambientales en la salud y la supervivencia celular. Esto puede proporcionar información sobre los impactos ecotoxicológicos de los contaminantes .

Direcciones Futuras

The future directions for research on “4-hydroxy-7H-pyrrolo[2,3-c]pyridazine-6-carboxylic acid” and related compounds could involve further exploration of their synthesis, chemical properties, and potential applications. For instance, the development of new synthetic approaches could lead to the discovery of novel pyridazine derivatives with enhanced properties or biological activity .

Mecanismo De Acción

Target of Action

Similar compounds have been found to inhibit prostaglandin e2 and interleukin activity .

Mode of Action

It’s plausible that it interacts with its targets to inhibit certain biochemical activities, similar to related compounds .

Biochemical Pathways

The compound may affect the prostaglandin E2 and interleukin pathways, given the observed activity of related compounds . These pathways play crucial roles in inflammation and immune responses.

Result of Action

Related compounds have been seen to be active in the inhibition of prostaglandin e2 and interleukin activity .

Análisis Bioquímico

Biochemical Properties

4-hydroxy-7H-pyrrolo[2,3-c]pyridazine-6-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, such as α-amylase, which is crucial for carbohydrate metabolism . The compound’s interaction with α-amylase involves binding to the enzyme’s active site, thereby preventing substrate access and subsequent catalysis. Additionally, 4-hydroxy-7H-pyrrolo[2,3-c]pyridazine-6-carboxylic acid may interact with other biomolecules, such as receptors and transporters, modulating their function and contributing to its overall biochemical effects.

Cellular Effects

The effects of 4-hydroxy-7H-pyrrolo[2,3-c]pyridazine-6-carboxylic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to affect the MAPK/ERK signaling pathway, which is involved in cell proliferation and differentiation . By altering the activity of this pathway, 4-hydroxy-7H-pyrrolo[2,3-c]pyridazine-6-carboxylic acid can impact cell growth and survival. Furthermore, it can influence gene expression by interacting with transcription factors or epigenetic regulators, leading to changes in the expression of genes involved in metabolic processes and stress responses.

Molecular Mechanism

At the molecular level, 4-hydroxy-7H-pyrrolo[2,3-c]pyridazine-6-carboxylic acid exerts its effects through various mechanisms. One key mechanism is enzyme inhibition, where the compound binds to the active site of target enzymes, preventing their catalytic activity . This inhibition can lead to downstream effects on metabolic pathways and cellular processes. Additionally, the compound may interact with receptors or other signaling molecules, modulating their activity and influencing cellular responses. Changes in gene expression can also occur through interactions with transcription factors or epigenetic modifications, further contributing to the compound’s molecular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-hydroxy-7H-pyrrolo[2,3-c]pyridazine-6-carboxylic acid can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to a decrease in its activity . Long-term exposure to 4-hydroxy-7H-pyrrolo[2,3-c]pyridazine-6-carboxylic acid can result in sustained changes in cellular function, including alterations in gene expression and metabolic processes.

Dosage Effects in Animal Models

The effects of 4-hydroxy-7H-pyrrolo[2,3-c]pyridazine-6-carboxylic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as improved metabolic function and reduced inflammation . At higher doses, toxic or adverse effects can occur, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a certain dosage level is required to achieve a significant biological response. Understanding the dosage effects is crucial for determining the therapeutic potential and safety of the compound.

Metabolic Pathways

4-hydroxy-7H-pyrrolo[2,3-c]pyridazine-6-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound can influence carbohydrate metabolism by inhibiting α-amylase, leading to changes in glucose levels and energy production . Additionally, it may interact with other metabolic enzymes, affecting the synthesis and degradation of key metabolites. These interactions can have broad implications for cellular metabolism and overall physiological function.

Transport and Distribution

The transport and distribution of 4-hydroxy-7H-pyrrolo[2,3-c]pyridazine-6-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its localization within different cellular compartments . The distribution of the compound can influence its activity and effectiveness, as well as its potential side effects. Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic use.

Subcellular Localization

The subcellular localization of 4-hydroxy-7H-pyrrolo[2,3-c]pyridazine-6-carboxylic acid is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting energy production and metabolic processes. The subcellular localization of the compound can determine its specific biological effects and therapeutic potential.

Propiedades

IUPAC Name |

4-oxo-1,7-dihydropyrrolo[2,3-c]pyridazine-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O3/c11-5-2-8-10-6-3(5)1-4(9-6)7(12)13/h1-2H,(H,12,13)(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMYSDDVREWVHKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC2=C1C(=O)C=NN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601204417 | |

| Record name | 4-Hydroxy-7H-pyrrolo[2,3-c]pyridazine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601204417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1269822-96-9 | |

| Record name | 4-Hydroxy-7H-pyrrolo[2,3-c]pyridazine-6-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1269822-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-7H-pyrrolo[2,3-c]pyridazine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601204417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

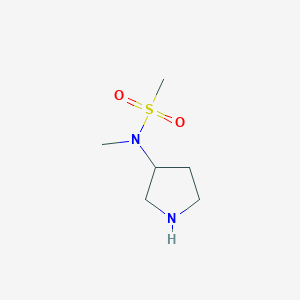

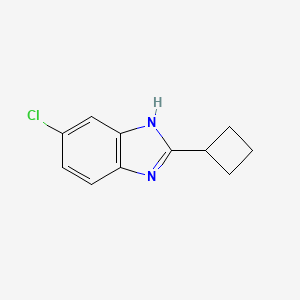

![Acetic acid, 2-[(cyclohexylmethyl)amino]-2-oxo-, ethyl ester](/img/structure/B1400700.png)

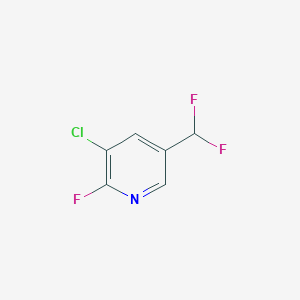

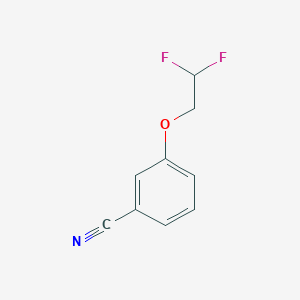

![4-[(1-Cyclopropyl-N-methylformamido)methyl]benzoic acid](/img/structure/B1400707.png)

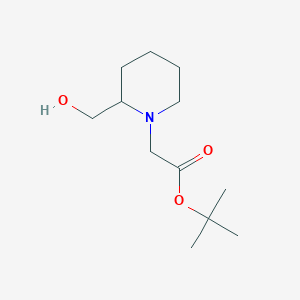

![N-[(oxan-4-yl)methyl]cyclopentanamine](/img/structure/B1400713.png)